REACTION_SMILES
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[ClH:25].[NH2:1][c:2]1[c:3]([N+:22](=[O:23])[O-:24])[cH:4][cH:5][c:6]([NH:8][CH:9]2[CH2:10][N:11]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13][CH2:14]2)[n:7]1.[O:26]1[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1>>[ClH:25].[NH2:1][c:2]1[c:3]([N+:22](=[O:23])[O-:24])[cH:4][cH:5][c:6]([NH:8][CH:9]2[CH2:10][NH:11][CH2:12][CH2:13][CH2:14]2)[n:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(C)(C)OC(=O)N1CCCC(Nc2ccc([N+](=O)[O-])c(N)n2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(Nc2ccc([N+](=O)[O-])c(N)n2)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
|
product
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Smiles
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Nc1nc(NC2CCCNC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |